molecular formula C16H23NO4 B3157449 Boc-Phe(3,5-Me)-OH CAS No. 849440-33-1

Boc-Phe(3,5-Me)-OH

Cat. No. B3157449
CAS RN: 849440-33-1
M. Wt: 293.36 g/mol
InChI Key: YTXNDRYCIWRWPG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Phe(3,5-Me)-OH, also known as Boc-Phe-Me, is a versatile and widely used building block for organic synthesis. It is a protected phenylalanine derivative, used in a variety of different applications such as peptide synthesis, drug discovery, and bioconjugation. Boc-Phe-Me is a very useful tool for organic chemists, as it can be used to synthesize a wide range of compounds with different functional groups.

Scientific Research Applications

Self-Assembled Nanostructures from Diphenylalanine Motifs The self-assembly of diphenylalanine motifs, including Boc-Phe-Phe-OH, into nanostructures has been extensively studied due to its implications in biomaterial chemistry, sensors, and bioelectronics. Research demonstrates that modifications to the diphenylalanine scaffold can produce diverse morphologies like tubular, vesicular, or fibrillar structures. These nanostructures exhibit significant stability to external stimuli and have potential applications in the encapsulation and triggered release of fluorescent probes, highlighting their role in the development of functional nanomaterials (Datta, Tiwari, & Ganesh, 2018).

Molecularly Imprinted Polymers for Specific Sorption Boc-L-Phe-OH has been used as a template molecule for creating molecularly imprinted polymers (MIPs), which demonstrate high selectivity in sorption and molecular recognition. This process effectively discriminates between imprint species and their analogs, suggesting applications in selective sorption and recognition technologies (Li, Huang, Zheng, Li, & Tong, 2008).

Solid-State and Vibrational Circular Dichroism Spectroscopy Research into the solid-state properties and vibrational circular dichroism spectroscopy of hybrid foldamers with stereo-isomeric mixtures, including Boc-protected phenylalanine derivatives, has revealed new insights into their preferred conformation in both solid and solution states. This work underscores the potential of Boc-Phe derivatives in the study of protein structures and functions, providing a basis for designing novel biomaterials with specific properties (Castellucci et al., 2014).

Chromatographic Applications A peptide-silica stationary phase incorporating Boc-Phe-Aib-Phe-OH has been developed for mixed-mode chromatography, showing promise for the separation of hydrophobic compounds, small polar molecules, and drug molecules. This innovative stationary phase demonstrates the potential for enhancing molecular-planarity selectivity and broadening the applications of high-performance liquid chromatography (Ray, Takafuji, & Ihara, 2012).

Corrosion Inhibition Studies on the corrosion inhibition of brass in nitric acid solutions have identified Boc-phenylalanine as an effective cathodic inhibitor, highlighting its potential application in materials science for protecting metals from corrosion. This work opens new avenues for the use of peptide derivatives in the field of corrosion science (Abed, Hammouti, Taieb, & Kertit, 2002).

properties

IUPAC Name

(2S)-3-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-6-11(2)8-12(7-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXNDRYCIWRWPG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181836
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849440-33-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849440-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Phe(3,5-Me)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Phe(3,5-Me)-OH
Reactant of Route 3
Reactant of Route 3
Boc-Phe(3,5-Me)-OH
Reactant of Route 4
Reactant of Route 4
Boc-Phe(3,5-Me)-OH
Reactant of Route 5
Boc-Phe(3,5-Me)-OH
Reactant of Route 6
Boc-Phe(3,5-Me)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.